molecular formula C15H11NO3 B151664 4/'-Amino-7-hydroxyflavone CAS No. 132018-31-6

4/'-Amino-7-hydroxyflavone

Cat. No.: B151664
CAS No.: 132018-31-6
M. Wt: 253.25 g/mol
InChI Key: MYNFUICRGYXJID-UHFFFAOYSA-N
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Description

4’-Amino-7-hydroxyflavone is a flavonoid compound characterized by the presence of an amino group at the 4’ position and a hydroxyl group at the 7 position on the flavone backbone. Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino-7-hydroxyflavone typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4’-Amino-7-hydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Amino-7-hydroxyflavone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Amino-7-hydroxyflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4’-Amino-7-hydroxyflavone is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct biological activities and chemical reactivity compared to other flavonoid derivatives .

Properties

CAS No.

132018-31-6

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-(4-aminophenyl)-7-hydroxychromen-4-one

InChI

InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,17H,16H2

InChI Key

MYNFUICRGYXJID-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N

Synonyms

4H-1-Benzopyran-4-one,2-(4-aminophenyl)-7-hydroxy-(9CI)

Origin of Product

United States

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